![molecular formula C7H5IN2O B3103795 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile CAS No. 144967-99-7](/img/structure/B3103795.png)
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile
Overview
Description
Scientific Research Applications
Industrial Testing Applications
The compound is used in various industrial testing applications . It is often used in microbiology methods, molecular biology methods, PCR and qPCR .
Synthesis Routes
The compound has specific synthesis routes that are used in chemical experiments. These synthesis routes are crucial for the production and application of the compound in various scientific research fields.
Biological Studies
The compound and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid .
Anticancer Activity
In addition to its use in biological studies, the compound showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines . This suggests that the compound could be further explored for its potential in cancer treatment .
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives . These derivatives are then used in various applications, further expanding the utility of the compound .
Therapeutic Potential
The derivatives of the compound show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound and its derivatives have a wide range of therapeutic potentials .
Synthesis of Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy …
The compound is used in the synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This synthesis is achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Potential Biological Agents
The compound is used in the synthesis of potential biological agents . For example, it is used in the preparation of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes . These complexes have potential applications in various biological fields .
Safety and Hazards
properties
IUPAC Name |
5-iodo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSPQVBAHJEJAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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